molecular formula C14H19ClN2O B8348655 N-(4-Chloro-3-cyclopropylaminomethyl-benzyl)-propionamide

N-(4-Chloro-3-cyclopropylaminomethyl-benzyl)-propionamide

Cat. No. B8348655
M. Wt: 266.76 g/mol
InChI Key: ABTMISICJHRTCL-UHFFFAOYSA-N
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Patent
US07968720B2

Procedure details

Cyclopropylamine (1.28 mL, 18.2 mmol) was added to a sol. of N-(4-chloro-3-formyl-benzyl)-propionamide (2.74 g, 12.1 mmol) in MeOH (42 mL). The mixture was stirred overnight, and NaBH4 (918 mg, 24.3 mmol) was added in portions. The mixture was stirred for 4 h, and aq. 1M NaOH (70 mL) was added. The solvents were partially removed under reduced pressure, and the aq. residue was extracted with EtOAc (2×). The combined org. extracts were washed with brine, dried over MgSO4, filtered, and the solvents were removed under reduced pressure. Purification of the crude by FC(CH2Cl2→MeOH/CH2Cl2 1:9) yielded the title compound (2.62 g, 81%). LC-MS: tR=0.58 min; ES+: 267.38.
Quantity
1.28 mL
Type
reactant
Reaction Step One
Quantity
2.74 g
Type
reactant
Reaction Step One
Name
Quantity
42 mL
Type
solvent
Reaction Step One
Name
Quantity
918 mg
Type
reactant
Reaction Step Two
Name
Quantity
70 mL
Type
reactant
Reaction Step Three
Yield
81%

Identifiers

REACTION_CXSMILES
[CH:1]1([NH2:4])[CH2:3][CH2:2]1.[Cl:5][C:6]1[CH:17]=[CH:16][C:9]([CH2:10][NH:11][C:12](=[O:15])[CH2:13][CH3:14])=[CH:8][C:7]=1[CH:18]=O.[BH4-].[Na+].[OH-].[Na+]>CO>[Cl:5][C:6]1[CH:17]=[CH:16][C:9]([CH2:10][NH:11][C:12](=[O:15])[CH2:13][CH3:14])=[CH:8][C:7]=1[CH2:18][NH:4][CH:1]1[CH2:3][CH2:2]1 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
1.28 mL
Type
reactant
Smiles
C1(CC1)N
Name
Quantity
2.74 g
Type
reactant
Smiles
ClC1=C(C=C(CNC(CC)=O)C=C1)C=O
Name
Quantity
42 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
918 mg
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
Quantity
70 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred for 4 h
Duration
4 h
CUSTOM
Type
CUSTOM
Details
The solvents were partially removed under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
the aq. residue was extracted with EtOAc (2×)
WASH
Type
WASH
Details
extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvents were removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
Purification of the crude by FC(CH2Cl2→MeOH/CH2Cl2 1:9)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC1=C(C=C(CNC(CC)=O)C=C1)CNC1CC1
Measurements
Type Value Analysis
AMOUNT: MASS 2.62 g
YIELD: PERCENTYIELD 81%
YIELD: CALCULATEDPERCENTYIELD 81.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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